6-Phenylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylisoquinoline is an aromatic heterocyclic organic compound with the molecular formula C₁₅H₁₁N. It is a derivative of isoquinoline, where a phenyl group is attached to the sixth position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenylisoquinoline can be synthesized through several methods. One common approach involves the cyclization of 2-alkynylaryl oxime derivatives in the presence of a copper catalyst. This reaction is typically carried out in water under mild conditions, making it an environmentally friendly method . Another method involves the use of polyphosphate ester and appropriate oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives. This method yields this compound derivatives with various substituents on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of green chemistry principles, such as conducting reactions in water, can be beneficial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Phenylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including alkaloids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Phenylisoquinoline involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives of this compound being studied .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 6-Phenylisoquinoline, lacking the phenyl group.
Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
This compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H11N |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
6-phenylisoquinoline |
InChI |
InChI=1S/C15H11N/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13/h1-11H |
InChI Key |
CNTILWPLENFTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.